Sulfapyridine sodium

Description

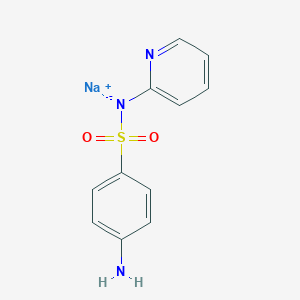

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINBAXHBFSNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059570 | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-57-1 | |

| Record name | Sulfapyridine sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Therapeutic Developments of Sulfonamide Antibiotics

Discovery and Initial Characterization of Sulfonamides

The journey towards sulfonamides began with research into synthetic dyes, driven by the hope that some might possess selective toxicity towards microorganisms within the body. rcseng.ac.uk

In 1932, Gerhard Domagk, a German pathologist and bacteriologist at Bayer Laboratories, discovered that a red azo dye, later named Prontosil, exhibited antibacterial activity. wikipedia.orgebsco.comwikipedia.orgontosight.aibasicmedicalkey.com Domagk's research demonstrated that Prontosil was effective against streptococcal infections in mice, even at low doses. wikipedia.orgbasicmedicalkey.commicrobiologymatters.combris.ac.uk This finding was significant because Prontosil showed activity in vivo (in living organisms) despite being inactive in in vitro (test tube) tests. basicmedicalkey.combris.ac.uk Domagk's rigorous testing, including successfully treating his own daughter for a severe streptococcal infection, highlighted the life-saving potential of this new compound. rcseng.ac.ukebsco.comwikipedia.orgresearchgate.net For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. wikipedia.orgwikipedia.orgontosight.aimicrobiologymatters.comkarger.com

Further research into the mechanism of action of Prontosil revealed that it was a prodrug, meaning it was metabolized within the body into the true active antibacterial agent. rcseng.ac.ukontosight.aibasicmedicalkey.comslideshare.nettaylorandfrancis.combris.ac.uk In 1935, researchers at the Pasteur Institute in Paris, led by Ernest Fourneau and his colleagues, discovered that Prontosil was metabolized to sulfanilamide (B372717) (4-aminobenzenesulfonamide). basicmedicalkey.comkarger.comtaylorandfrancis.combris.ac.ukbiobasedpress.eu This simple molecule, sulfanilamide, was found to be active against bacteria both in vitro and in vivo. bris.ac.uk Sulfanilamide had actually been synthesized earlier, in 1908, by Paul Gelmo, but its antibacterial properties were not recognized at the time. wikipedia.org The identification of sulfanilamide as the active metabolite was crucial because, unlike Prontosil, sulfanilamide was not protected by patents, allowing many companies to begin its mass production. rcseng.ac.ukbiobasedpress.eu

Gerhard Domagk's Discovery of Prontosil and its Antibacterial Activity

Emergence of Sulfapyridine (B1682706) (M&B 693)

While sulfanilamide was a significant advance, the search for more effective and better-tolerated sulfonamides continued. This led to the synthesis and testing of numerous derivatives.

Sulfapyridine, also known by the code M&B 693, was synthesized by chemist Montague Phillips at the British firm May & Baker Ltd. in Dagenham on November 2, 1937. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org The synthesis was reportedly opportunistic, driven by the availability of a chemical precursor, 2-aminopyridine (B139424). bris.ac.ukwikipedia.org Early animal testing of M&B 693 was conducted by clinical pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology in London. bris.ac.ukwikipedia.orgwikipedia.org Whitby's studies in mice demonstrated that sulfapyridine possessed antibacterial properties against a range of bacteria, including pneumococci, streptococci, meningococci, and staphylococci. wikipedia.orgwikipedia.org Toxicity testing was also undertaken with positive results in December 1937. wikipedia.org

Following promising animal results, sulfapyridine was rapidly moved into clinical trials. Pivotal trials were conducted by doctors G. Mary Evans and Wilfrid Gaisford at Dudley Road Hospital in Birmingham between March and June 1938. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org These trials focused on patients with lobar pneumonia, a major cause of mortality at the time. wikipedia.orgoup.comnews-medical.neted.ac.uk

The results of these early clinical trials were striking. In a study involving 100 patients with lobar pneumonia treated with sulfapyridine, a significant reduction in mortality was observed. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org

| Study | Treatment | Number of Patients | Mortality Rate |

| Evans and Gaisford (1938) bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org | Sulfapyridine | 100 | 8% |

| Evans and Gaisford (1938) bris.ac.ukbris.ac.uk | Control (Untreated) | 100 | 27% |

Another study in hospitalized patients with lobar pneumonia in 1938 also showed a lower mortality rate in the group given sulfapyridine treatment compared to untreated control groups and even those treated with serum therapy. oup.com

| Study | Treatment | Mortality Rate |

| Agranat et al. (1938) oup.com | Sulfapyridine | 5% (4 of 80) |

| Agranat et al. (1938) oup.com | Untreated Control | 24% (19 of 80) |

| Agranat et al. (1938) oup.com | Serum Treatment | 12% (6 of 50) |

These findings demonstrated a dramatic reduction in pneumonia mortality with the use of sulfapyridine. wikipedia.orgoup.comed.ac.ukaeaweb.org Sulfapyridine became the preferred treatment for pneumonia and was credited with saving a substantial number of lives. bris.ac.uk

The introduction of sulfapyridine marked a major advancement in the treatment of infectious diseases. wikipedia.orgrcseng.ac.ukwikipedia.orgnews-medical.net As the first well-tolerated sulfonamide with significant antipneumococcal activity, it was widely adopted for clinical use by 1939. oup.com Its success in reducing pneumonia mortality was particularly impactful, as pneumonia was a leading cause of death. news-medical.neted.ac.uk Sulfapyridine, also known as M&B 693, gained notoriety for its effectiveness and was even used to treat prominent figures, such as Winston Churchill, for bacterial pneumonia. basicmedicalkey.comwikipedia.orgnews-medical.netnih.gov The widespread use of sulfapyridine during World War II also contributed to a decrease in fatality rates among wounded soldiers. ebsco.com The advent of sulfapyridine and other sulfonamides ushered in a "therapeutic revolution" and laid the groundwork for the development of subsequent antimicrobial drugs. ontosight.ainber.org Although later superseded by penicillin and other antibiotics, sulfapyridine's historical significance as a pioneering antibacterial agent remains undeniable. wikipedia.orgoup.comnews-medical.netnber.org

Pivotal Clinical Trials and Reduction in Pneumonia Mortality

Evolution and Subsequent Developments in Sulfonamide Chemistry

The initial success of sulfanilamide spurred extensive chemical modification efforts aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic properties, including solubility and reduced toxicity. This led to the synthesis and evaluation of numerous sulfonamide derivatives.

Development of Sulfapyridine Sodium for Improved Solubility and Potency

Sulfapyridine, known initially as M&B 693, was synthesized in 1937 by researchers at May & Baker Ltd. wikipedia.orgtoku-e.comsrmist.edu.inpharmacyconcepts.in. It was identified as a first-generation sulfonamide and represented a notable advancement over sulfanilamide toku-e.comsrmist.edu.intoku-e.com. A key challenge with early sulfonamides like sulfapyridine was their pH-dependent water solubility, which could lead to crystallization in the urinary tract, causing pain or blockage wikipedia.orgnih.govkharagpurcollege.ac.inbiologydiscussion.com. To overcome this, the sodium salt, this compound, was developed. This compound is freely soluble in water, with a reported solubility of 667 mg/ml toku-e.com. This improved solubility was crucial for administration and reducing the risk of crystalluria associated with the parent compound pharmacyconcepts.inbiologydiscussion.comnih.gov.

Beyond improved solubility, sulfapyridine demonstrated enhanced potency against specific bacterial pathogens. Notably, clinical trials conducted between March and June 1938 showed significant efficacy against pneumococcal pneumonia wikipedia.org. These trials, conducted at Dudley Road Hospital in Birmingham, demonstrated a 70% reduction in mortality among 100 patients with lobar pneumonia wikipedia.org. This finding was a major breakthrough, establishing sulfapyridine as the first chemotherapeutic agent effective against this often-fatal infection srmist.edu.inpharmacyconcepts.innih.gov. Its effectiveness against pneumococci was a key factor in its initial widespread adoption wikipedia.org.

Supersedence by Penicillin and Other Sulfonamides

Despite its initial success and widespread use, particularly during World War II, sulfapyridine was eventually largely superseded by newer antibiotics wikipedia.orgtoku-e.comsrmist.edu.intoku-e.com. The discovery and subsequent large-scale production of penicillin marked a turning point in antibacterial therapy srmist.edu.innih.gov. Penicillin often demonstrated greater efficacy and a different safety profile compared to sulfonamides, leading to a decrease in the demand for sulfa drugs for many infections nih.gov.

Furthermore, the field of sulfonamide chemistry continued to evolve, leading to the development of other sulfonamide derivatives such as sulfathiazole, sulfadiazine (B1682646), and sulfamerazine (B1682647) kharagpurcollege.ac.innih.govnih.govacpjournals.orgresearchgate.net. Some of these newer sulfonamides offered advantages in terms of pharmacokinetics, spectrum of activity, or reduced toxicity compared to sulfapyridine nih.govacpjournals.org. For instance, sulfadiazine was considered less toxic than some other sulfonamides while retaining high effectiveness against common pathogens nih.govacpjournals.org. The availability of a broader range of effective antibacterial agents contributed to the decline in the primary use of sulfapyridine for many systemic infections wikipedia.org.

Comparative Historical Efficacy with Other Early Antibiotics

In the historical context of early antibacterial agents, sulfapyridine held a significant position. Before the advent of sulfonamides, treatments for systemic bacterial infections were limited, and mortality rates for diseases like pneumonia were very high nih.govnber.org. Salvarsan, developed earlier by Paul Ehrlich, was effective against syphilis but did not have broad-spectrum antibacterial activity nih.gov.

Sulfapyridine, as one of the early effective sulfonamides, represented a major therapeutic advance. Its demonstrated efficacy against pneumococcal pneumonia, as evidenced by the significant reduction in mortality in clinical trials, was unprecedented at the time wikipedia.orgnih.gov. While sulfanilamide was the first active sulfonamide identified, sulfapyridine offered improved potency against certain key pathogens like pneumococci wikipedia.orgpharmacyconcepts.in.

However, with the introduction of penicillin in the 1940s, the landscape of antibacterial therapy shifted dramatically srmist.edu.innih.gov. Penicillin's potent bactericidal activity and different mechanism of action made it the preferred treatment for many infections previously treated with sulfonamides nih.gov. Although sulfapyridine and other sulfonamides continued to be used, their role diminished as penicillin and later generations of antibiotics became widely available wikipedia.orgtoku-e.comsrmist.edu.intoku-e.comkharagpurcollege.ac.in. Nevertheless, sulfapyridine's impact as one of the first highly effective systemic treatments for serious bacterial infections like pneumonia remains a crucial part of the history of chemotherapy srmist.edu.inpharmacyconcepts.innih.gov.

Here is a summary of key historical efficacy points:

| Antibiotic Class | Example Compound | Year Introduced (Therapeutic Use) | Key Indication(s) Initially Treated | Historical Efficacy Note |

| Arsenical | Salvarsan | 1910 | Syphilis | First effective treatment for syphilis, but limited spectrum. nih.gov |

| Sulfonamide | Sulfanilamide | Mid-1930s | Streptococcal infections | First systemically active antibacterial. nih.govopenaccesspub.org |

| Sulfonamide | Sulfapyridine | 1938 | Pneumococcal pneumonia | Demonstrated significant reduction in pneumonia mortality. wikipedia.orgnih.gov |

| β-Lactam | Penicillin | Early 1940s (widespread use) | Various bacterial infections | Often more potent and superseded sulfonamides for many uses. srmist.edu.innih.gov |

Molecular Mechanisms of Action of Sulfapyridine

Inhibition of Folic Acid Synthesis Pathway

Sulfonamides, including sulfapyridine (B1682706), are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. drugbank.comontosight.aibiotech-asia.orgresearchgate.net By mimicking PABA, sulfapyridine interferes with the enzymatic reactions necessary for folate production. drugbank.comontosight.aibiotech-asia.orgresearchgate.net

Competitive Antagonism with Para-Aminobenzoic Acid (PABA)

Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). drugbank.comtoku-e.comontosight.ainih.gov This enzyme is responsible for catalyzing the condensation of a pteridine (B1203161) pyrophosphate with PABA to form dihydropteroate, an intermediate in folic acid synthesis. drugbank.com Due to its structural similarity to PABA, sulfapyridine competes with PABA for binding to the active site of DHPS. drugbank.comontosight.aibiotech-asia.orgresearchgate.netbiorxiv.orgnih.gov This competition reduces the amount of PABA that can be converted into dihydropteroate, thereby inhibiting the downstream synthesis of folic acid. drugbank.comontosight.aibiotech-asia.orgresearchgate.net

Targeting Dihydropteroate Synthetase (DHPS) Enzyme

The critical target of sulfapyridine is the DHPS enzyme. toku-e.comrupahealth.comnih.govbiorxiv.orgnih.govoup.compatsnap.com Inhibition of DHPS activity is vital because bacteria, unlike mammals, must synthesize their own folic acid; they lack the folate uptake system present in mammalian cells. nih.gov Research has shown that sulfapyridine can inhibit recombinant Pneumocystis carinii DHPS with an IC50 of 0.18 μM. medchemexpress.comcaymanchem.com The binding of sulfapyridine to the DHPS active site prevents the enzyme from effectively utilizing PABA, thus halting the synthesis of dihydropteroate. drugbank.comtoku-e.comontosight.ainih.gov

Impact on Bacterial DNA and RNA Synthesis

Folic acid, in its active form tetrahydrofolate, is a crucial coenzyme required for the synthesis of purines, thymidine, methionine, and glycine. la.govbiotech-asia.org These molecules are essential building blocks for bacterial DNA and RNA. drugbank.comtoku-e.comnih.gov By inhibiting folic acid synthesis, sulfapyridine ultimately impairs the production of these vital components, thereby preventing bacterial DNA and RNA synthesis. drugbank.comtoku-e.comtoku-e.comnih.govbiorxiv.org This disruption in nucleic acid synthesis inhibits bacterial growth and multiplication. drugbank.comtoku-e.comnih.gov

Bacteriostatic Modality of Action

Sulfapyridine is classified as a bacteriostatic antibiotic. drugbank.comla.govresearchgate.netnih.govacpjournals.orgtaylorfrancis.com This means that it inhibits the multiplication of bacteria rather than directly killing them. drugbank.comnih.gov The inhibition of folic acid synthesis slows down or halts bacterial growth, allowing the host's immune system to clear the infection. drugbank.comla.govacpjournals.org The bacteriostatic effect is due to the reversible nature of the enzyme inhibition. taylorfrancis.com A lag in effectiveness can sometimes be observed early in therapy, which is attributed to bacteria utilizing existing stores of folic acid or its end products. la.gov

Resistance Mechanisms to Sulfapyridine

Bacterial resistance to sulfonamides, including sulfapyridine, has become widespread, limiting their current clinical use for infections. rupahealth.comontosight.ainih.govoup.comtaylorfrancis.com Resistance to one sulfonamide generally indicates resistance to all sulfonamides. drugbank.comnih.govtaylorfrancis.com

General Sulfonamide Resistance Mechanisms

Resistance to sulfonamides primarily occurs through mechanisms that reduce the inhibitory effect on the folic acid synthesis pathway. rupahealth.comoup.com Two main mechanisms have been identified:

Acquisition of sul Genes: Bacteria can acquire foreign sul genes (e.g., sul1, sul2, sul3, and sul4) through horizontal gene transfer. rupahealth.combiorxiv.orgnih.govasm.org These genes encode for alternative DHPS enzymes that are significantly less sensitive to sulfonamides while retaining their ability to bind the natural substrate PABA. rupahealth.combiorxiv.orgnih.gov This allows the bacteria to continue synthesizing folic acid even in the presence of the drug. biorxiv.org

Mutations in the Chromosomal folP Gene: Resistance can also arise from spontaneous mutations in the bacterial chromosomal gene (folP) that encodes the native DHPS enzyme. rupahealth.combiorxiv.orgnih.gov These mutations lead to amino acid substitutions in the DHPS enzyme, altering its active site. rupahealth.combiorxiv.org The altered enzyme has a reduced affinity for sulfonamides but can still effectively bind PABA, thus conferring resistance. rupahealth.combiorxiv.org Clinical resistant mutants may also have compensatory mutations that maintain normal enzyme function despite reduced sulfonamide binding. nih.gov

The prevalence of sul genes, particularly sul1 and sul2, is significant among clinical isolates, often located on mobile genetic elements like plasmids and integrons, facilitating their dissemination among bacterial populations. biorxiv.orgnih.govasm.org

Specific Mechanisms in Bacterial Strains

Sulfapyridine, like other sulfonamide antibiotics, exerts its antibacterial effect by interfering with the synthesis of folic acid in bacteria drugbank.comtoku-e.com. Folic acid is a crucial coenzyme required for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication patsnap.com.

The primary target of sulfapyridine is the bacterial enzyme dihydropteroate synthase (DHPS) drugbank.comtoku-e.commdpi.com. This enzyme is involved in the pathway that converts para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid drugbank.compatsnap.com. Sulfapyridine is a structural analog of PABA and acts as a competitive inhibitor of DHPS mdpi.comlew.ronih.gov. By mimicking PABA, sulfapyridine competes for the binding site on the DHPS enzyme, thereby blocking the incorporation of PABA into the folic acid synthesis pathway patsnap.commdpi.com. This competitive inhibition disrupts the production of dihydrofolic acid and subsequently prevents the formation of tetrahydrofolate, the active form of folic acid patsnap.com. The resulting deficiency in tetrahydrofolate inhibits bacterial DNA, RNA, and protein synthesis, leading to a bacteriostatic effect, meaning it prevents bacterial growth and multiplication patsnap.com.

The sensitivity of bacterial strains to sulfapyridine can vary, and resistance to one sulfonamide often indicates resistance to others drugbank.com. Resistance mechanisms in bacteria can include the development of altered DHPS enzymes with reduced affinity for sulfonamides, increased production of PABA to outcompete the drug, or the presence of efflux pumps that expel the drug from the bacterial cell patsnap.com.

Research has investigated the activity of sulfapyridine against various bacterial strains. For instance, studies have examined its efficacy against Yersinia enterocolitica and Salmonella strains, reporting minimum inhibitory concentrations (MICs) in the range of 3.1-25 μg/ml and 25-100 μg/ml, respectively caymanchem.com. The minimum bactericidal concentration (MBC) against Staphylococcus aureus has been reported as 0.8 μM caymanchem.com. While sulfapyridine was historically used for treating infections like pneumonia caused by pneumococci, its effectiveness can be influenced by factors such as the presence of leukocytes and natural antibacterial substances in serum acpjournals.org.

Studies have also explored the activity of sulfapyridine in the context of combination therapies or modified compounds to overcome resistance in specific strains. For example, a bismuth(III) complex with sulfapyridine showed enhanced activity compared to sulfapyridine alone against several bacterial strains resistant to sulfapyridine, including Salmonella typhimurium, Staphylococcus aureus, Shigella dysenteriae, Shigella sonnei, Pseudomonas aeruginosa, and Escherichia coli researchgate.netnih.gov. The MIC values for this complex against these resistant strains were reported, demonstrating improved potency researchgate.netnih.gov.

The following table summarizes some reported in vitro activities of sulfapyridine against specific bacterial strains:

| Bacterial Strain | Activity Metric | Value | Source |

| Yersinia enterocolitica | MIC | 3.1-25 μg/ml | caymanchem.com |

| Salmonella | MIC | 25-100 μg/ml | caymanchem.com |

| Staphylococcus aureus | MBC | 0.8 μM | caymanchem.com |

| Escherichia coli (resistant) | MIC (Complex) | 241 μM | nih.gov |

| Pseudomonas aeruginosa (resistant) | MIC (Complex) | 120 μM | researchgate.net |

| Salmonella typhimurium (resistant) | MIC (Complex) | 30 μM | researchgate.net |

| Shigella sonnei (resistant) | MIC (Complex) | 241 μM | researchgate.net |

| Shigella dysenteriae (resistant) | MIC (Complex) | 30 μM | researchgate.net |

Note: The MIC values for the complex are presented where sulfapyridine alone showed resistance up to high concentrations tested. researchgate.netnih.gov

Further research has investigated the activity of sulfapyridine and its derivatives against other bacterial species, although specific detailed data tables focusing solely on sulfapyridine sodium's activity across a wide range of strains while adhering to all exclusion criteria were not extensively available in the search results. For instance, studies on thienopyrimidine–sulfonamide hybrids, including a sulfapyridine derivative, evaluated activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, noting varying degrees of inhibition mdpi.comnih.gov. Another study explored the effects of sulfapyridine on Mycobacterium avium subspecies, including Mycobacterium avium subspecies paratuberculosis (MAP), indicating that sulfapyridine alone had virtually no inhibitory effect on MAP growth in culture, while 5-aminosalicylic acid did show dose-dependent inhibition nih.gov.

The mechanism of action involving competitive inhibition of DHPS remains the fundamental basis for sulfapyridine's antibacterial activity across susceptible bacterial strains. drugbank.comtoku-e.commdpi.com

Pharmacodynamics and Pharmacokinetics of Sulfapyridine Sodium

Distribution within Biological Systems

Sulfapyridine (B1682706), as a sulfonamide, exhibits widespread distribution in the body.

Sulfonamides, including sulfapyridine, are generally well distributed throughout the body msc-mu.com. High levels of these compounds can be achieved in various bodily fluids, such as pleural, peritoneal, synovial, and ocular fluids msc-mu.comnih.govslideshare.netdrugbank.comnih.gov. Concentrations in these fluids can approach 80% of serum levels msc-mu.com.

Sulfonamides are known to enter the cerebrospinal fluid (CSF) msc-mu.com. Although no longer typically used for the treatment of meningitis, sulfonamides can achieve high CSF levels during meningeal infections nih.govdrugbank.com. Some historical accounts note the use of sulfapyridine sodium for pneumonia, although it was considered less efficient in cases of bacteremia, possibly due to slower absorption jameslindlibrary.org.

Distribution in Pleural, Peritoneal, Synovial, and Ocular Fluids

Metabolic Pathways of Sulfapyridine

Sulfapyridine undergoes significant metabolic processing in the body.

Sulfapyridine is metabolized in the liver msc-mu.comhres.canih.gov. Hepatic metabolism is a primary route for the biotransformation of absorbed sulfapyridine nih.gov.

Sulfapyridine undergoes various metabolic transformations, including acetylation and hydroxylation hres.canih.gov. Key metabolites formed include 5-hydroxysulfapyridine and N-acetyl-5-hydroxy sulfapyridine nih.govnih.govdrugbank.comscribd.commolaid.comiarc.fr. Acetylsulfapyridine (N4-acetylsulfapyridine) is also a principal metabolite hres.canih.govdrugbank.comscribd.comiarc.frnih.gov. The rate of metabolism of sulfapyridine, particularly acetylation, can exhibit inter-individual variation depending on acetylator phenotype nih.govnih.gov.

Sulfapyridine is a significant metabolite produced from the breakdown of sulfasalazine (B1682708) wikipedia.orgmims.comhres.canih.govnih.govdrugbank.comscribd.commolaid.comiarc.frnih.govnih.govpfizermedicalinformation.comsps.nhs.uk. Sulfasalazine, an azo compound of sulfapyridine and 5-aminosalicylic acid, is primarily cleaved by intestinal bacteria in the colon, releasing sulfapyridine and 5-aminosalicylic acid wikipedia.orgmims.comnih.govdrugbank.comnih.govpfizermedicalinformation.com. A smaller portion of sulfasalazine is absorbed as the parent drug and may be metabolized in the liver to the same products drugbank.comscribd.com. Sulfapyridine is relatively well absorbed from the intestine after this cleavage drugbank.compfizermedicalinformation.com.

Role as a Metabolite of Sulfasalazine

Genetic Control of N-acetylation

N-acetylation is a significant metabolic pathway for sulfapyridine in the liver. nih.govdrugbank.com This process is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which exhibits genetic polymorphism in humans. jst.go.jpnih.govtandfonline.comnih.govnih.govtandfonline.com This genetic variability leads to different acetylator phenotypes: rapid, intermediate, and slow acetylators. jst.go.jpnih.govtandfonline.comnih.govnih.govkarger.com The rate of metabolism of sulfapyridine to its primary metabolite, N4-acetylsulfapyridine (AcSP), is dependent on the individual's NAT2 acetylator phenotype. drugbank.comnih.govhiv-druginteractions.org

Studies have shown a strong correlation between NAT2 genotypes and the pharmacokinetics of sulfapyridine and AcSP. jst.go.jpnih.gov Slow acetylators, who carry two variant NAT2 alleles, have significantly reduced metabolism of sulfapyridine compared to intermediate and rapid acetylators. nih.gov This results in higher plasma concentrations and a longer elimination half-life of sulfapyridine in slow acetylators. nih.govdrugbank.comnih.gov Conversely, rapid acetylators, with wild-type NAT2 alleles, exhibit faster acetylation and lower sulfapyridine plasma levels. nih.govkarger.com The molar ratio of AcSP to sulfapyridine in serum and urine has been shown to correlate with NAT2 genotype, tending to decrease in individuals with genotypes associated with slower acetylation. nih.govnih.gov

Excretion and Elimination Kinetics

Following absorption, sulfapyridine undergoes further metabolism, primarily in the liver, through hydroxylation and N-acetylation, followed by glucuronidation. nih.govdrugbank.comkarger.com These metabolic processes result in the formation of several metabolites, including N4-acetylsulfapyridine, 5'-hydroxysulfapyridine, and N4-acetyl-5'-hydroxysulfapyridine, which are subsequently conjugated with glucuronic acid. nih.govdrugbank.comkarger.com

Urinary Elimination of Free and Conjugated Metabolites

Absorbed sulfapyridine and its metabolites are primarily eliminated from the body via the urine. nih.govdrugbank.comhiv-druginteractions.org The urinary excretion includes free sulfapyridine, N4-acetylsulfapyridine, and their hydroxylated and glucuronidated conjugates. nih.govdrugbank.comkarger.comhiv-druginteractions.org The majority of the absorbed sulfapyridine is recovered from urine. sci-hub.se

Studies on the elimination of sulfapyridine and its metabolites in urine have provided quantitative data on the proportions of different compounds excreted. For example, in a "fast" acetylator, the renal excretion of parent sulfapyridine and N4-acetylsulfapyridine accounted for a notable percentage of the dose, while hydroxylation and glucuronidation completed the mass balance. karger.com

Table: Renal Excretion in a "Fast" Acetylator karger.com

| Compound | Percentage of Dose Excreted in Urine |

| Sulfapyridine (Parent Drug) | 7% |

| N4-acetylsulfapyridine | 17% |

| SOHgluc (Glucuronidated 5-hydroxysulfapyridine) | 18% |

| N4OHgluc (Glucuronidated N4-acetyl-5'-hydroxysulfapyridine) | 50% |

| Total Accounted For | 92% |

In "slow" acetylators, the renal excretion of the parent drug and the N4-acetyl metabolite accounts for a different percentage of the dose, with hydroxylation completing the mass balance to a higher percentage. karger.com

The elimination half-life of sulfapyridine is influenced by the acetylator phenotype, being approximately 10.4 hours in fast acetylators and 14.8 hours in slow acetylators. drugbank.com The renal clearance of sulfapyridine varies, while the renal clearance of its metabolites, particularly N4-acetylsulfapyridine, is generally higher. karger.com

Influence of pH on Solubility and Crystallization Risk in Urinary Tract

The water solubility of sulfapyridine is highly dependent on pH. wikipedia.orgiiab.meebi.ac.ukebi.ac.uk This pH-dependent solubility is a critical factor influencing the risk of crystallization within the urinary tract, specifically in the bladder or urethra. wikipedia.orgiiab.meebi.ac.ukebi.ac.uk At lower, more acidic urinary pH levels, the solubility of sulfapyridine and its acetylated metabolite, N4-acetylsulfapyridine, decreases significantly. karger.comacademie-sciences.fr This reduced solubility can lead to the formation of crystals (crystalluria), which may potentially cause pain or blockage in the urinary tract. wikipedia.orgiiab.meebi.ac.ukebi.ac.ukacademie-sciences.frnih.govkarger.com

Table: Influence of pH on Solubility karger.com

| Compound | Solubility at 25 °C (mg/L) at pH 5.5 | Solubility at 25 °C (mg/L) at pH 7.0 |

| Sulfapyridine | 120 | 200 |

| N4-acetylsulfapyridine | 313 | 440 |

The risk of crystallization is particularly associated with the N-acetylated derivatives of sulfasalazine metabolites, which are primarily eliminated in the urine and have low solubility. academie-sciences.fr Maintaining an alkaline urine pH can increase the solubility of these compounds and help mitigate the risk of crystalluria.

Immunomodulatory and Anti Inflammatory Properties of Sulfapyridine

Inhibition of Inflammatory Mediators

The anti-inflammatory actions of sulfapyridine (B1682706) involve the modulation of key components of the inflammatory cascade.

Modulation of Cytokine Release (e.g., IL-1, IL-2, IL-6, IL-12, TNF-α)

Sulfapyridine has been reported to modulate cytokine secretion frontiersin.org. Studies indicate that sulfapyridine can inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1 nih.gov. While research on the effects of sulfasalazine (B1682708) and its metabolites on various cytokines is ongoing, some findings suggest that the parent drug sulfasalazine may have a more pronounced effect on certain pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 in mononuclear cells compared to its metabolites alone in some contexts nih.govnih.gov. The impact of sulfapyridine specifically on IL-1, IL-2, IL-6, IL-12, and TNF-α levels has been investigated, often within the context of sulfasalazine metabolism nih.govresearchgate.net.

Impact on IgM and IgG Production

Research suggests that sulfasalazine and its metabolites, including sulfapyridine and 5-aminosalicylic acid, can inhibit B cell function and suppress the production of immunoglobulin M (IgM) and immunoglobulin G (IgG) nih.gov. However, some in vitro studies comparing sulfasalazine to its metabolites have indicated that sulfasalazine itself may be primarily responsible for depressing pokeweed mitogen-induced immunoglobulin synthesis by peripheral blood lymphocytes, with sulfapyridine and 5-ASA showing less or no inhibitory effect at the concentrations tested nih.gov. This suggests that while sulfapyridine is a metabolite present when these effects are observed with sulfasalazine, its direct impact on IgM and IgG production might be less significant than that of the parent compound in certain experimental settings nih.gov.

Inhibition of Leukotrienes and Prostaglandins (B1171923) by Cyclooxygenase and Lipoxygenase Pathways

Sulfapyridine, as a metabolite of sulfasalazine, is implicated in the inhibition of leukotriene and prostaglandin (B15479496) synthesis by affecting cyclooxygenase (COX) and lipoxygenase (LOX) pathways patsnap.comdrugbank.comresearchgate.net. Studies have shown that sulfasalazine and its metabolites can block these pathways, impacting the production of inflammatory mediators drugbank.com. While sulfasalazine has been described as a relatively weak inhibitor of the COX enzyme, it is a potent inhibitor of 15-prostaglandin dehydrogenase, an enzyme involved in prostaglandin metabolism hres.ca. On the lipoxygenase side, sulfasalazine has been shown to inhibit enzymes like 5-LO and LTC4 synthetase hres.ca. Specific studies on sulfapyridine's direct effects on these pathways suggest it may selectively inhibit certain prostaglandins, such as prostaglandin E2 and prostacyclin I2, although potentially with a different spectrum of activity compared to sulfasalazine researchgate.net.

Scavenging of Peroxyl Radicals (Oxygen Radical Absorbance Capacity)

Sulfapyridine has demonstrated the ability to scavenge peroxyl radicals in an oxygen radical absorbance capacity (ORAC) assay caymanchem.comcaymanchem.com. However, comparative studies evaluating the radical scavenging activities of sulfasalazine, 5-ASA, and sulfapyridine against various reactive oxygen and nitrogen species have indicated that sulfapyridine may be less effective as a scavenger in several assays compared to 5-ASA tandfonline.comup.pt. While sulfapyridine showed some activity, particularly in scavenging peroxynitrite in the presence of bicarbonate, 5-ASA generally exhibited more potent radical scavenging effects tandfonline.comup.pt.

Inhibition of Superoxide (B77818) Production and Granulocyte Functions

Sulfasalazine is known to inhibit granulocyte functions, including superoxide production, degranulation, chemotaxis, and migration hres.caabdominalkey.com. Research investigating the effects of sulfasalazine and sulfapyridine on neutrophil superoxide production has shown that both compounds can inhibit the production of superoxide elicited by certain stimuli, and this effect appears to be linked to the inhibition of intracellular calcium increase nih.gov. However, a comparative study on neutrophil degranulation and superoxide production noted that while sulfasalazine was inhibitory, sulfapyridine had little effect on these functions, suggesting that the azo linkage in the parent sulfasalazine molecule might be important for these specific inhibitory actions nih.gov. Sulfapyridine has also been reported to selectively inhibit neutrophil chemotaxis in response to specific stimuli aai.org.

Effects on Cellular Immune Responses

Research has explored the impact of sulfapyridine and its parent compound, sulfasalazine, on cellular components of the immune system, including lymphocytes and pathways involved in inflammation.

Studies have examined the effects of sulfapyridine on the viability and programmed cell death (apoptosis) of T-lymphocytes. In one investigation, sulfapyridine did not inhibit or induce apoptosis in T-lymphocytes at concentrations up to 5 mM. toku-e.com However, research on sulfasalazine, which is metabolized into sulfapyridine and 5-aminosalicylic acid, has indicated that sulfasalazine can induce apoptosis in human T-lymphocytes, including a human T-leukemia cell line (Jurkat cells) and primary human peripheral blood T-lymphocytes. nih.govnih.gov This sulfasalazine-induced apoptosis was found to be mediated by the mitochondrio-nuclear translocation of apoptosis-inducing factor (AIF) and appeared to occur independently of caspase activity. nih.govnih.gov The differential effects observed between sulfapyridine and sulfasalazine on T-lymphocyte apoptosis suggest that either the 5-aminosalicylic acid component or the combined structure of sulfasalazine may play a significant role in this specific mechanism.

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Canonical inflammasomes include those assembled by NLRP1, NLRP3, NLRC4, AIM2, and Pyrin. nih.govresearchgate.netmdpi.comfrontiersin.org

Research involving sulfasalazine has indicated an immunomodulatory effect on inflammasome activation. Cells treated with sulfasalazine exhibited decreased IL-1β production following stimulation of inflammasomes and Toll-like receptors (TLRs). nih.govresearchgate.net This suggests that sulfasalazine, and potentially its metabolites like sulfapyridine, can influence the activation of these key inflammatory pathways. While the direct effect of sulfapyridine sodium specifically on the activation of each individual inflammasome (NLRP1, NLRP3, NLRC4, AIM2, Pyrin) requires further direct investigation, the findings with sulfasalazine highlight a potential area of impact for sulfapyridine.

The expression of genes encoding inflammasome components and related cytokines is tightly regulated, often at the transcriptional level, with transcription factors like NF-κB playing a significant role. mdpi.commonterosatx.com Studies on sulfasalazine have shown that it can regulate the expression of inflammasome-related genes. nih.govresearchgate.net This regulation contributes to the observed decrease in pro-inflammatory cytokine production. While sulfapyridine is a major metabolite of sulfasalazine, the extent to which this compound directly influences the transcriptional or post-transcriptional regulation of specific inflammasome genes (NLRP1, NLRP3, NLRC4, AIM2, Pyrin) warrants further dedicated research.

Regulation of Inflammasome-Related Gene Expression

Application in Immunodeficiency and Inflammation Research

Sulfapyridine has been utilized in research contexts to study inflammation and immunodeficiency. Its anti-inflammatory properties make it a relevant compound for investigating the mechanisms underlying various inflammatory conditions. toku-e.comcalpaclab.comcalpaclab.com As a component and metabolite of sulfasalazine, a drug used in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, sulfapyridine plays a role in the therapeutic effects observed in these conditions. frontiersin.orgnih.gov Research involving sulfapyridine contributes to a better understanding of inflammatory pathways and potential therapeutic targets in immunodeficiency and inflammatory disorders. toku-e.comcalpaclab.comcalpaclab.comtoku-e.com

Therapeutic Research Applications of Sulfapyridine Sodium

Past and Current Research in Dermatological Conditions

Sulfapyridine (B1682706) has been studied for its effects on various blistering and inflammatory skin diseases.

Dermatitis Herpetiformis

Dermatitis Herpetiformis (DH), also known as Duhring-Brocq dermatitis, is a chronic, recurrent skin disorder strongly associated with gluten hypersensitivity. nih.govscielo.br It is characterized by intensely itchy papulovesicular lesions, typically on the elbows, knees, and buttocks. nih.govscielo.br Historically, sulfapyridine was recognized for its effectiveness in managing the skin lesions of DH. nih.govscielo.br While dapsone (B1669823) is now considered the primary treatment for DH, sulfapyridine has been used as an alternative for patients who cannot tolerate dapsone. researchgate.net Studies have indicated that a gluten-free diet, in conjunction with medication like sulfapyridine or dapsone, can reduce the required drug dosage for controlling skin lesions. nih.gov

Benign Mucous Membrane Pemphigoid

Benign Mucous Membrane Pemphigoid (MMP), also referred to as cicatricial pemphigoid, is a rare autoimmune blistering condition that predominantly affects the mucous membranes, potentially leading to scarring. nih.govskinhealthinfo.org.uk While systemic corticosteroids and immunosuppressants are often employed, earlier studies explored the use of sulfapyridine and dapsone in treating pemphigoid diseases. nih.govcochranelibrary.com Research, including a prospective clinical trial, has investigated sulfapyridine for its effectiveness in treating ocular MMP, a severe form affecting the eyes. nih.gov In one study involving patients with moderate or marked conjunctival inflammation due to ocular cicatricial pemphigoid, sulfapyridine was found to be clinically effective in a percentage of patients, showing a reduction in inflammation within a few months. nih.gov

Pyoderma Gangrenosum

Pyoderma Gangrenosum (PG) is an uncommon, ulcerative cutaneous condition characterized by painful, rapidly enlarging ulcers with undermined borders. ijdvl.commedcomhk.commedicaljournals.se It is considered a neutrophilic dermatosis and is frequently associated with systemic diseases. ijdvl.commedcomhk.comscholaris.ca Sulfapyridine, as a metabolite of sulfasalazine (B1682708), has been used with reported success in managing PG, including in some cases that did not respond to sulfasalazine. ijdvl.comscholaris.cabioline.org.br The exact mechanism by which sulfonamides and sulfones are effective in PG is not fully understood but is thought to involve anti-inflammatory and possibly immunosuppressive actions. ijdvl.com

Linear IgA Disease

Linear IgA Disease (LAD), also known as linear IgA bullous dermatosis (LABD), is a rare autoimmune blistering disorder characterized by linear deposits of IgA antibodies along the basement membrane zone of the skin. medscape.comjcadonline.commdpi.com It can affect both children and adults. jcadonline.comresearchgate.net Dapsone is typically the first-line treatment for LAD, with most patients responding well. medscape.comjcadonline.com Sulfapyridine has been reported as an alternative therapeutic option for LAD, particularly in cases where dapsone is not tolerated or available. medscape.comjcadonline.commdpi.com Some clinicians have favored sulfapyridine due to a potentially lower incidence of certain adverse effects compared to dapsone. medscape.com Sulfasalazine, which is metabolized to sulfapyridine, has also been reported as a successful treatment option for LAD. mdpi.comresearchgate.netresearchgate.net

Research in Autoimmune and Inflammatory Diseases

Beyond dermatological conditions, Sulfapyridine sodium has been explored in the context of systemic autoimmune and inflammatory disorders, notably rheumatoid arthritis.

Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic autoimmune disease marked by inflammation of the joints. consensus.app Sulfasalazine, which is metabolized into sulfapyridine and 5-aminosalicylic acid, is a well-established disease-modifying antirheumatic drug (DMARD) used in the treatment of RA. drugbank.comresearchgate.net While the precise contribution of sulfapyridine to sulfasalazine's efficacy in RA is not fully elucidated, it is considered one of the active components. drugbank.com Clinical trials and meta-analyses have demonstrated that sulfasalazine is associated with statistically significant improvements in various measures of RA disease activity compared to placebo, including reductions in swollen and tender joints, morning stiffness duration, and pain. researchgate.netnih.govresearchgate.net Research has also explored novel delivery systems for sulfapyridine, such as nano-vesicular formulations, to potentially enhance its anti-arthritic effects and improve its therapeutic profile in RA models. researchgate.net Studies comparing sulfasalazine to other DMARDs have shown broadly similar efficacy. researchgate.netnih.gov

Summary of Research Findings in Rheumatoid Arthritis (Sulfasalazine, containing Sulfapyridine)

| Study Type | Comparison Group | Key Findings (vs. Comparison) | Source Index |

| Randomized, Double-Blind Trial | Placebo | Significant improvements in swollen/tender joints, Ritchie articular index, and ESR. researchgate.net Confirmed in meta-analysis. nih.govresearchgate.net | nih.govresearchgate.net |

| Meta-analysis of 15 Trials | Placebo | Superior for improvement in ESR, morning stiffness, pain VAS, articular index, swollen joints, painful joints, patient global assessment. nih.gov | nih.gov |

| Meta-analysis of 15 Trials | Hydroxychloroquine (B89500) | Tendency for fewer lack of efficacy dropouts and improved ESR and morning stiffness duration. nih.gov | nih.gov |

| Meta-analysis of 15 Trials | Gold Sodium Thiomalate | Significantly fewer adverse drug reaction dropouts; more patients tended to complete treatment. nih.gov | nih.gov |

Interactive Table: Efficacy Measures in Rheumatoid Arthritis (Sulfasalazine vs. Placebo)

Ulcerative Colitis

Sulfasalazine, which is metabolized into sulfapyridine and 5-ASA, has been used for decades in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC). hres.cahres.ca The anti-inflammatory effects of sulfasalazine appear to alleviate acute symptoms such as diarrhea, gut inflammation, mucosal edema, and bleeding in clinical cases of IBD. hres.cahres.ca The long-term protective effects may be linked to the immunosuppressive properties of the drug. hres.cahres.ca

Studies comparing the effects of sulfasalazine and its metabolites on intestinal water and electrolyte transfer in rat models of UC have been conducted. In one study, sulfasalazine, 5-aminosalicylic acid, and sulfapyridine at concentrations up to 400 mg% showed no effect on water and electrolyte transfer in healthy intestinal mucosa. karger.com Research utilizing rectal administration of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid in UC studies has suggested that the major therapeutic action may reside in the 5-aminosalicylic acid moiety. drugbank.com However, the precise mechanism of sulfasalazine's action in UC is not fully determined, though it is proposed that sulfasalazine delivers sulfapyridine and 5-ASA to the colon at higher concentrations than administering the metabolites alone. medcentral.com The therapeutic effect could stem from the antibacterial action of sulfapyridine and/or the topical anti-inflammatory action of 5-aminosalicylic acid. medcentral.com

A study investigating the effects of sulfasalazine in a rat model of DSS-induced UC observed that sulfasalazine significantly decreased the release of inflammatory markers such as LRG, MPO, and TNF-α, and the expression of HMGB1, NF-κB, and MMP3. innovareacademics.in It also significantly increased colonic cAMP levels. innovareacademics.in These findings suggest a protective effect of sulfasalazine on IBD, promoting mucosal healing. innovareacademics.in

Research on the acetylation polymorphism of sulfapyridine in patients with UC and Crohn's disease has shown that sulfapyridine shares the same acetylation polymorphism as sulfadimidine. nih.gov The acetylation capability of patients remained constant regardless of the dose or disease state. nih.gov

Crohn's Disease

Sulfasalazine has also been investigated for its benefits in patients with Crohn's disease (CD). drugbank.com While research has shown it to be beneficial, a meta-analysis of 19 randomized controlled trials indicated that sulfasalazine was superior to placebo in inducing remission, but lacked supported evidence of mucosal healing, leading to it not being FDA-recommended for CD treatment. drugbank.com

Similar to UC, studies on the acetylation polymorphism of sulfapyridine have included patients with Crohn's disease, revealing the shared acetylation polymorphism with sulfadimidine. nih.gov

Systemic Lupus Erythematosus (SLE)

The development of systemic lupus erythematosus (SLE) or SLE-like disease has been reported in some cases during sulfasalazine treatment in patients with rheumatoid arthritis. oup.com This has been shown to be associated with HLA haplotype and acetylator genotype. oup.com Sulfasalazine-related lupus symptoms have been defined as the onset of clinical symptoms consistent with SLE in conjunction with positive antinuclear antibodies (ANA) and/or the development of anti-dsDNA during treatment. oup.com Clinical features evaluated in studies include skin manifestations, oral ulcers, photosensitivity, serositis, and neurological manifestations. oup.com Laboratory analyses may show cytopenia, hematuria, and/or proteinuria. oup.com

Research suggests that the immunomodulation associated with sulfasalazine treatment may contribute to the development of lupus-related reactions in genetically predisposed individuals. oup.com One study evaluating sulfasalazine in chronic lupus erythematosus observed complete and partial responses in a cohort of patients, with some maintaining a complete response for several years. researchgate.net The study noted that most complete responders were rapid acetylators, while a majority of those who did not respond were slow acetylators. researchgate.net Adverse effects were observed, primarily in the first few months of treatment. researchgate.net

Potential in Psoriasis and Alopecia Areata

Sulfasalazine has been used off-label for various dermatological conditions, including psoriasis and alopecia areata, owing to its immunomodulatory, anti-inflammatory, and antiproliferative properties. nih.govresearchgate.net

The efficacy of sulfasalazine in plaque psoriasis has been explored in studies. In an 8-week double-blind trial for moderate-to-severe psoriasis, a greater proportion of patients receiving the active drug showed moderate improvement compared to placebo. dermnetnz.org Sulfasalazine may be considered an oral treatment option for psoriasis patients who are not suitable for other therapies like methotrexate (B535133), acitretin, or phototherapy. dermnetnz.org

For alopecia areata, sulfasalazine has been used in treatment. dermnetnz.org A retrospective chart review showed that a percentage of patients treated with sulfasalazine achieved cosmetically acceptable hair regrowth. dermnetnz.org Open-label studies involving patients with severe recalcitrant alopecia unresponsive to other treatments have reported complete and partial hair regrowth after sulfasalazine therapy. dermnetnz.org One study involving patients with recalcitrant or severe alopecia areata noted a percentage of patients achieving complete hair regrowth after treatment. ijdvl.com Another study, however, reported that sulfasalazine was not effective in managing severe alopecia areata, highlighting differing results in the literature. researchgate.net

Spondyloarthropathy and Reiter's Syndrome

Sulfasalazine is increasingly used for rheumatologic disorders when NSAIDs are insufficient. jwatch.org It has been assessed for efficacy in patients with active spondyloarthropathies, including ankylosing spondylitis, psoriatic arthritis, and reactive arthritis (Reiter's syndrome). jwatch.org

A prospective observational study in patients with ankylosing spondylitis treated with sulfasalazine observed statistically significant reductions in mean ESR and CRP values after six months. researchgate.net The study also noted significant reductions in disease activity scores (ASDAS, BASDAI) and functional index scores (BASFI). researchgate.net

Investigational Uses and Emerging Research Areas

Research continues to explore additional potential applications for this compound or its parent compound, sulfasalazine, in various disease contexts.

Anticancer and Radiosensitizing Agents

Novel quinazoline (B50416) derivatives bearing a sulfapyridine moiety have been investigated as potential anticancer and radiosensitizing agents. toku-e.com Similarly, research has explored the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives containing sulfonamide moieties, including those related to sulfapyridine, for their antitumor activity. researchgate.net Studies have screened these synthesized compounds for their efficacy against human tumor cell lines. researchgate.net Some compounds have shown potency against certain cancer cell lines, with research also investigating their synergistic effect with radiation. researchgate.net

HIV-1 Infection and Inflammatory Process Modulation

Research has investigated the potential of compounds related to sulfapyridine, such as sulfasalazine (which is metabolized into sulfapyridine and 5-aminosalicylic acid), in modulating the inflammatory processes associated with HIV-1 infection. HIV-1 infection is known to induce chronic inflammation and immune activation, even in individuals receiving antiretroviral therapy. nih.govnih.gov This persistent inflammation contributes to non-AIDS-related comorbidities. nih.gov

Studies have explored the effects of sulfasalazine on inflammasomes and Toll-like receptors (TLRs) in peripheral blood mononuclear cells (PBMCs) from individuals with HIV and healthy donors. Inflammasomes are molecular complexes involved in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Research indicated that cells treated with sulfasalazine showed decreased IL-1β production after stimulation of inflammasomes and TLRs. nih.gov Additionally, sulfasalazine appeared to regulate inflammasome-related genes in cells from both people with HIV and healthy individuals. nih.gov These findings suggest that sulfasalazine, and by extension its metabolite sulfapyridine, may have an immunomodulatory effect on inflammasome and TLR activation, which could be relevant in the context of HIV-associated inflammation. nih.gov

While direct research specifically on this compound's impact on HIV-1 replication was not prominently found, its role as a metabolite of sulfasalazine in modulating inflammation provides a basis for understanding its potential indirect effects on the inflammatory component of HIV-1 infection. The complex interplay between HIV-1, the immune system, and chronic inflammation remains an active area of research, with investigations into various immunomodulatory agents. mdpi.compasteur.frirsicaixa.es

Veterinary Medicine Applications

Sulfapyridine has established applications in veterinary medicine. wikipedia.orgebi.ac.uk It is recognized as an antibacterial agent and has been used to control systemic infections in animals. ebi.ac.uknih.gov

Research in veterinary medicine has explored the efficacy of sulfonamides, including sulfapyridine, against various pathogens. For instance, studies have evaluated the effectiveness of different sulfonamides against Toxoplasma gondii in murine models. While sulfachloropyrazine-sodium showed significant efficacy in one study, highlighting the importance of selecting appropriate treatment protocols, sulfapyridine's general use in veterinary medicine for controlling systemic infections due to its cost-effectiveness and relatively high efficiency has been noted. nih.gov

Sulfapyridine's mechanism of action as a sulfonamide involves inhibiting folic acid synthesis in bacteria by acting as a competitive inhibitor of dihydropteroate (B1496061) synthetase. calpaclab.com This mechanism contributes to its antibacterial properties utilized in veterinary settings. Although its use in human medicine has declined due to issues like water solubility and potential for crystallization, and risks of agranulocytosis, its application in veterinary medicine persists. wikipedia.orgebi.ac.uk

Research also touches upon the environmental fate of veterinary antibiotics like sulfapyridine, examining their adsorption to soil particles, which can affect their bioavailability and potential environmental impact. researchgate.net Factors such as soil organic matter content and pH influence the adsorption of sulfapyridine in soil. researchgate.net

Summary of Research Findings

| Application Area | Key Findings | Relevant Compound(s) |

| HIV-1 Infection/Inflammation | Sulfasalazine (metabolized to sulfapyridine) modulates inflammasome and TLR activation, reducing IL-1β production in PBMCs. nih.gov | Sulfapyridine (via SSZ) |

| Veterinary Medicine | Used as an antibacterial agent for systemic infections. ebi.ac.uknih.gov Inhibits folic acid synthesis in bacteria. calpaclab.com Adsorption in soil studied. researchgate.net | Sulfapyridine, this compound |

Drug Interactions and Pharmacological Considerations

Interactions Affecting Metabolism and Efficacy

Sulfapyridine (B1682706) sodium may influence the metabolic pathways of other drugs, potentially leading to altered plasma concentrations and modified therapeutic effects.

Certain drugs may experience decreased metabolic breakdown when co-administered with sulfapyridine. This can result in elevated systemic exposure to these co-administered agents. Examples of drugs whose metabolism may be decreased include Capecitabine and Carvedilol when combined with Sulfapyridine. drugbank.com While the precise mechanisms by which sulfapyridine sodium exerts these effects on the metabolism of agents such as Cannabidiol, Dextromethorphan, Diazepam, and Diclofenac (B195802) are not extensively detailed in the available information, alterations in cytochrome P450 enzyme activity or other metabolic pathways could be contributing factors. Capecitabine is a prodrug that is enzymatically converted to its active form, fluorouracil, with dihydropyrimidine (B8664642) dehydrogenase (DPD) playing a key role in its metabolism guidetopharmacology.org. Carvedilol is metabolized by CYP2D6 and other enzymes mayoclinic.org. Diazepam is primarily metabolized by CYP2C19 and CYP3A4 mims.com. Diclofenac is a substrate of CYP2C9 fishersci.ca. Cannabidiol is metabolized by CYP and UGT enzymes fishersci.ca. Further research is needed to elucidate the specific impact of this compound on the metabolic enzymes responsible for the clearance of these compounds.

Interactions between sulfonamide antibiotics and insulin (B600854) have been noted, suggesting a potential impact on blood glucose monitoring and the management of diabetes medscape.com. While specific details regarding this compound's direct impact on insulin action or the accuracy of blood glucose monitoring were not extensively found, the broader class of sulfonamides can influence glucose metabolism. Concomitant use of insulin and sulfonamide antibiotics may necessitate adjustments in insulin dosage and increased monitoring of blood glucose levels medscape.com.

Increased Therapeutic Efficacy of Co-administered Drugs (e.g., Acarbose, Albiglutide, Alogliptin, Bexagliflozin, Bromocriptine)

Interactions Leading to Increased Toxicity

Co-administration of this compound with certain drugs can elevate the risk of toxicities.

The co-administration of sulfapyridine with certain agents can increase the risk of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen delivery to tissues. An increased risk of methemoglobinemia has been noted when Celecoxib and Chloroquine are combined with Sulfapyridine. drugbank.com Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor nih.gov. Chloroquine is an antimalarial and antirheumatic drug nih.gov. While Acetaminophen and Lidocaine are also listed as potentially increasing this risk nih.gov, detailed mechanisms specific to this compound and these interactions were not extensively available. Methemoglobinemia can be induced by various drugs, particularly those that cause oxidative stress. The combination of sulfapyridine with agents possessing similar oxidative properties or affecting pathways involved in red blood cell integrity could contribute to this increased risk.

Analytical Methodologies for Sulfapyridine Sodium

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of sulfapyridine (B1682706) sodium, providing the necessary separation power to isolate the analyte from potential interferents in a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC is a widely used technique for the determination of sulfapyridine, often coupled with UV detection jfda-online.comtandfonline.com. Methods have been developed for the analysis of sulfapyridine in various sample types, including tablets and biological fluids like serum and plasma jfda-online.comtandfonline.comscialert.net.

Research has explored the use of molecularly imprinted polymers (MIPs) as stationary phases in HPLC for the selective recognition and determination of sulfapyridine. In one study, an HPLC method with UV detection at 272 nm was developed using a MIP column, demonstrating retention times of approximately 8.24 minutes for sulfapyridine jfda-online.com. The mobile phase involved a mixture of sodium phosphate (B84403) solution (pH adjusted) and acetonitrile (B52724) jfda-online.com.

Another HPLC method for the simultaneous determination of sulfapyridine and paracetamol in serum utilized a C18 column and a mobile phase of 1.9% tetrahydrofuran (B95107) in 0.01 M sodium acetate (B1210297) buffer (pH 4.5) with UV detection at 254 nm. This method achieved a detection limit of approximately 0.1 µg/mL for sulfapyridine tandfonline.com. A similar method for plasma analysis used a mobile phase of 1.8% tetrahydrofuran in 0.01 M sodium acetate buffer (pH 4.5) and achieved a detection limit of 0.18 µg/mL for sulfapyridine scialert.net.

UHPLC, an advanced form of HPLC, offers improved speed, sensitivity, and resolution thermofisher.comnih.gov. UHPLC-MS/MS methods have been developed for the simultaneous determination of multiple sulfonamides, including sulfapyridine, in various matrices like environmental water and soil nih.govresearchgate.net. These methods often utilize C18 columns and mobile phases consisting of solvents like acetonitrile and water with acidic modifiers such as formic acid nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly LC-MS/MS, is a powerful technique for the sensitive and selective determination of sulfapyridine, especially in complex matrices where high sensitivity and confirmation are required mdpi.comnih.gov. LC-MS/MS methods are frequently used for the analysis of sulfonamide residues in food products and environmental samples sciex.comusda.govresearchgate.netnih.gov.

A validated LC-MS/MS method was developed for the simultaneous quantitation of sulfasalazine (B1682708) and sulfapyridine in human placenta. This method employed an Agilent Poroshell EC-C18 column with gradient elution using mobile phases of water with 0.1% formic acid and a mixture of acetonitrile and methanol (B129727) with 0.1% formic acid. Detection was performed using a Shimadzu-8040 mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) researchgate.net. The assay was validated over a range of 30-30,000 ng/mL or 150-150,000 ng/g, showing good accuracy and precision researchgate.net.

LC-MS/MS methods for sulfonamides in tissues often involve sample extraction followed by analysis using reverse phase liquid chromatography coupled with tandem mass spectrometry. Quantitation is typically achieved by measuring the peak area or height of daughter ion fragments, and confirmation is done by analyzing the ratios of multiple daughter ions usda.goviaea.org.

Gas Chromatography (GC)

Gas chromatography (GC) can also be used for the analysis of sulfonamides, although it often requires derivatization to make the compounds volatile cabidigitallibrary.orgresearchgate.net. GC methods have been employed for the determination of sulfonamides in various sample types mdpi.comresearchgate.net. While the provided search results mention GC in the context of sulfonamide analysis in general, specific detailed methods for sulfapyridine sodium using GC were not extensively described mdpi.comresearchgate.netchromatographyonline.com. However, GC with flame ionization detection (FID) has been used for the determination of other compounds, providing insight into typical GC parameters like column temperature programs and flow rates turkjps.orgpnrjournal.com.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is another technique that has been applied for the analysis of sulfonamides, including sulfapyridine mdpi.comcabidigitallibrary.org. TLC methods can be used for screening and quantitative determination, often coupled with densitometry cabidigitallibrary.orgakjournals.com.

A TLC method for the determination of sulfonamides in chicken meat utilized silica (B1680970) normal phase plates and fluorescence detection at an excitation wavelength of 310 nm cabidigitallibrary.org. Sample preparation for TLC can involve liquid extraction and solid phase extraction for clean-up cabidigitallibrary.org. Another TLC-densitometric method for the simultaneous estimation of sulfadiazine (B1682646) sodium and trimethoprim (B1683648) in various matrices used silica gel 60 F254 plates and a mobile phase mixture of chloroform, toluene, ethanol, and glacial acetic acid. Densitometric analysis was performed at specific wavelengths for each compound researchgate.net.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial for the accurate analysis of this compound from various matrices, as they help to isolate the analyte and remove interfering substances mdpi.com.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up and enrichment of sulfapyridine and other sulfonamides from diverse sample matrices, including biological tissues, food products, and environmental water mdpi.comnih.govresearchgate.netcabidigitallibrary.orgnih.govresearchgate.netroyalsocietypublishing.org. SPE can significantly improve the sensitivity and selectivity of chromatographic methods by removing matrix components that could interfere with the analysis cabidigitallibrary.org.

Various SPE sorbents and procedures have been developed for sulfonamides. For instance, a method for sulfonamides in chicken meat utilized a silica normal phase SPE method cabidigitallibrary.org. Another study on sulfonamides in environmental water investigated mixed hemimicelles-based SPE using octadecyltrimethylammonium bromide (OTMABr) coated silica as the sorbent nih.gov.

In the LC-MS/MS analysis of sulfasalazine and sulfapyridine in human placenta, sample extraction involved both protein precipitation and solid phase extraction researchgate.net. Automated SPE systems coupled with UHPLC-MS/MS have also been developed for the determination of sulfonamides in environmental water, utilizing specific SPE cartridges and optimized elution solvents nih.gov. Pipette tip SPE based on novel adsorbents like graphene oxide/polypyrrole has also been explored for the extraction of sulfonamides from samples like milk and honey researchgate.net.

Sample preparation for tissue analysis of sulfonamides often involves steps like homogenization, extraction with organic solvents (e.g., ethyl acetate), and subsequent clean-up steps which may include SPE iaea.orgusda.gov. For sodium salts of sulfonamides, dissolution with a small amount of water before adding organic solvent may be necessary for standard preparation iaea.orgusda.gov.

Miniaturized Sample Preparation Approaches

Current trends in analytical method development for sulfonamides involve miniaturized sample preparation techniques researchgate.netuib.es. These approaches aim to reduce sample mass, minimize the volume of solvents used, and enable simultaneous extraction and pre-concentration of multiple analytes from a single sample researchgate.netuib.es. While the potential for miniaturization, particularly through techniques like 3D printing, is significant, its full exploitation for developing portable analytical methods that integrate both sample preparation and analysis is still evolving researchgate.net.

Various sample preparation techniques have been applied to sulfonamides, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), supported liquid membrane (SLM), molecularly imprinted polymer (MIP) extraction, pressurized liquid extraction (PLE), cloud point extraction (CPE), QuEChERS (quick, easy, cheap, effective, rugged, and safe), and matrix solid-phase dispersion (MSPD) researchgate.net. The focus is increasingly on miniaturizing these steps and enhancing their environmental safety researchgate.net.

QuEChERS, for instance, involves LLE using extraction solvents and salts, followed by SPE for cleanup researchgate.netnih.gov. A typical QuEChERS approach for sulfonamides in matrices like tilapia fillet involves homogenization with acetonitrile, vortexing, sonication, addition of anhydrous magnesium sulfate (B86663) and sodium acetate, centrifugation, and a cleanup step using primary secondary amine (PSA) and anhydrous magnesium sulfate nih.gov.

Solid-phase microextraction (SPME) is another miniaturized, solvent-free technique that integrates extraction, concentration, and cleanup into a single step, aligning with "Green Chemistry" principles researchgate.net. SPME involves the partitioning of analytes between the sample and a sorbent phase, with efficiency influenced by factors such as the type and thickness of the extraction phase, temperature, extraction time, ionic strength, sample pH, and stirring rate researchgate.net.

Spectroscopic Methods for Characterization

Spectroscopic methods play a crucial role in the characterization of this compound and its derivatives. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR) (including 1H NMR and 13C NMR), and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds involving sulfapyridine researchgate.netresearchgate.net.

For example, studies involving the synthesis of Schiff bases derived from sulfapyridine have utilized IR, 1H NMR, and 13C NMR spectroscopy for structural characterization researchgate.net. Similarly, the characterization of condensation products of sulfapyridine with acyl chlorides has been performed using FTIR and 1H NMR, along with elemental analysis researchgate.net. Mass spectrometry is also employed to provide molecular weight information and fragmentation patterns, aiding in structural elucidation researchgate.net.

Spectrophotometric methods have also been developed for the determination of sulfasalazine, a related sulfa drug composed of sulfapyridine and mesalamine . These methods often rely on the reaction of the drug with a reagent that produces a colored product measurable by spectrophotometry . For instance, a method for sulfasalazine involved reaction with sodium 1,2-naphthoquinone-4-sulfonate (NQS), with the product showing maximum absorption at 456 nm .

Validation of Analytical Methods (e.g., ICH Q2 (R1) Guidelines)

Validation of analytical methods is essential to ensure their accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness ich.org. The International Conference on Harmonisation (ICH) provides guidelines, such as ICH Q2(R1), on the validation of analytical procedures ich.orgcore.ac.ukthermofisher.comresearchgate.net.

According to ICH Q2(R1), validation of methods for assay and quantitative determination of impurities includes evaluating parameters like precision, accuracy, linearity, and specificity ich.org. Specificity assessment involves demonstrating the ability to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, or excipients ich.org. This can be done by analyzing samples spiked with these potential interfering substances ich.org.

Linearity is evaluated by obtaining test results that are directly proportional to the analyte concentration within a specified range ich.org. Precision is assessed at different levels, including repeatability (within a short interval under the same conditions) and intermediate precision (considering variations within the same laboratory, such as different days, analysts, or equipment) ich.org. Accuracy is determined by assessing the agreement between the test result and the accepted reference value ich.org.